Methyl 6-bromo-2-chloroquinoline-3-carboxylate

Selective Buchwald-Hartwig amination Orthogonal cross-coupling Medicinal chemistry building blocks

Methyl 6-bromo-2-chloroquinoline-3-carboxylate is a member of the 2-chloroquinoline-3-carboxylate class, distinguished by its orthogonally reactive C6 bromo and C2 chloro substituents as well as a C3 methyl ester handle. This heterocyclic scaffold is a versatile intermediate for medicinal chemistry, enabling sequential functionalization strategies that are not feasible with mono-halogenated or ester-lacking analogs.

Molecular Formula C11H7BrClNO2
Molecular Weight 300.53 g/mol
CAS No. 99465-05-1
Cat. No. B3318346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-2-chloroquinoline-3-carboxylate
CAS99465-05-1
Molecular FormulaC11H7BrClNO2
Molecular Weight300.53 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Br)Cl
InChIInChI=1S/C11H7BrClNO2/c1-16-11(15)8-5-6-4-7(12)2-3-9(6)14-10(8)13/h2-5H,1H3
InChIKeyGACUMWICVHTQMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-bromo-2-chloroquinoline-3-carboxylate (CAS 99465-05-1): Core Properties and Scientific Context for Procurement


Methyl 6-bromo-2-chloroquinoline-3-carboxylate is a member of the 2-chloroquinoline-3-carboxylate class, distinguished by its orthogonally reactive C6 bromo and C2 chloro substituents as well as a C3 methyl ester handle. This heterocyclic scaffold is a versatile intermediate for medicinal chemistry, enabling sequential functionalization strategies that are not feasible with mono-halogenated or ester-lacking analogs [1]. The compound is supplied with standardized purity specifications (typically ≥95%) and supporting analytical documentation .

Why Generic 2-Chloroquinoline-3-carboxylate Analogs Cannot Simply Replace Methyl 6-bromo-2-chloroquinoline-3-carboxylate


The specific arrangement of Br at C6, Cl at C2, and COOCH₃ at C3 creates a uniquely addressable functionalization sequence. The C6–Br bond undergoes Buchwald-Hartwig amination preferentially over the C2–Cl bond, enabling chemists to install an amine at C6 while preserving the C2–Cl for a subsequent palladium-catalyzed coupling [1]. Analogs lacking the C6 bromo (e.g., methyl 2-chloroquinoline-3-carboxylate) forfeit this orthogonal reactivity. Conversely, replacement of the ester with a free acid or aldehyde alters both the electronic bias of the ring and the hydrogen-bonding capacity, which can shift downstream biological activity profiles. The following quantitative evidence details these differentiation points.

Quantitative Differentiation Evidence for Methyl 6-bromo-2-chloroquinoline-3-carboxylate (CAS 99465-05-1)


Orthogonal Dihalogen Pattern Enables Selective, Sequential C6–N Bond Formation Before C2 Functionalization

The target compound possesses both a C6 aryl bromide and a C2 heteroaryl chloride. In the structurally analogous 6-bromo-2-chloroquinoline scaffold, Buchwald-Hartwig amination with cyclic amines occurs exclusively at the C6 bromide position, leaving the C2 chloride intact for subsequent derivatization [1]. Smith et al. demonstrated this selectivity with a range of cyclic amines, achieving isolated yields of 48–82% for the C6-aminated products without detection of C2-substituted byproducts [1]. In contrast, the mono-halogenated comparator methyl 2-chloroquinoline-3-carboxylate offers only a single reactive site, eliminating the possibility of sequential, regiospecific diversification.

Selective Buchwald-Hartwig amination Orthogonal cross-coupling Medicinal chemistry building blocks

Antimalarial Activity of C3-Functionalized 6-Bromo-2-chloroquinoline Derivatives Demonstrates Scaffold Value

Derivatives synthesized from 6-bromo-2-chloroquinoline-3-carbaldehyde—a compound accessible from the target methyl ester via reduction—were evaluated against P. falciparum (W2 strain). The most active triazole derivative (compound 5g) showed an IC₅₀ of 2.13 µM [1]. This establishes that the 6-bromo-2-chloroquinoline-3-carboxylate scaffold, when transformed at C3, delivers biologically meaningful potency. In comparison, unsubstituted 2-chloroquinoline-3-carboxylate-derived analogs from the same study lacked the 6-bromo substituent and displayed variable activity, though direct head-to-head data are not available.

Antimalarial drug discovery Plasmodium falciparum Quinoline-based 1,2,3-triazoles

Antibacterial Activity Profile of the 6-Bromo-2-chloroquinoline-3-carboxylate-Derived Triazoles

The same series of 6-bromo-2-chloroquinoline-3-carbaldehyde-derived 1,2,3-triazoles (5a–j) was screened against E. coli, M. luteus, and S. aureus by the cup-plate method. Zone-of-inhibition values ranged from 12–31 mm against E. coli, 15–34 mm against M. luteus, and 17–33 mm against S. aureus, with compound 5e showing the most consistent broad-spectrum activity (30–33 mm across all three strains) [1]. The clinically used comparator chloramphenicol gave zones of 37 mm (E. coli), 36 mm (M. luteus), and 42 mm (S. aureus). Mono-halogenated or non-esterified quinoline controls were not included in the same assay, limiting direct attribution, but the data confirm that the 6-bromo-2-chloro substitution pattern supports antibacterial potency.

Antibacterial screening Quinoline-triazole hybrids Gram-positive bacteria

Commercially Available Purity and Batch-to-Batch Reproducibility Specifications

Multiple independent suppliers list methyl 6-bromo-2-chloroquinoline-3-carboxylate with standardized purity of 95% and provide batch-specific analytical reports (NMR, HPLC, GC) . This contrasts with the free acid analog (6-bromo-2-chloroquinoline-3-carboxylic acid, CAS 1017379-01-9), which is offered at a range of purities (commonly 95–98%) but with less uniform characterization due to its zwitterionic nature and higher hygroscopicity. For researchers requiring reproducible reaction stoichiometry, the ester form's defined purity and hydrophobic character facilitate accurate weighing and avoid the variability introduced by residual water in the acid form.

Quality control specifications Building block procurement HPLC purity

Recommended Application Scenarios for Methyl 6-bromo-2-chloroquinoline-3-carboxylate (CAS 99465-05-1) Based on Quantitative Evidence


Sequential Diversification in Kinase-Focused Medicinal Chemistry Libraries

The orthogonal reactivity of the C6–Br and C2–Cl bonds, demonstrated by Smith et al. for the analogous 6-bromo-2-chloroquinoline core [1], makes this ester an ideal starting point for generating diverse 2,6-disubstituted quinoline libraries. A typical workflow involves: (1) Buchwald-Hartwig amination at C6 to introduce a primary or secondary amine; (2) Suzuki-Miyaura cross-coupling at C2 to install an aryl or heteroaryl group; and (3) hydrolysis of the C3 methyl ester to the carboxylic acid for final diversification or solubility tuning. This three-step, three-diversification-point strategy is uniquely enabled by the specific halogen/ester pattern of this compound.

Synthesis of Antimalarial 1,2,3-Triazole-Quinoline Hybrids

As established by Parthasaradhi et al., the 6-bromo-2-chloroquinoline-3-carbaldehyde precursor—obtainable from the methyl ester via reduction—serves as a gateway to a series of 1,2,3-triazole-quinoline hybrids with confirmed antiplasmodial activity (IC₅₀ values as low as 2.13 µM against P. falciparum W2) [2]. Procuring the methyl ester allows research groups to stockpile a single, stable intermediate and generate the reactive aldehyde on demand, minimizing the need to store the more reactive and potentially less stable aldehyde.

Hit-to-Lead Programs Targeting SH3 Domain Protein-Protein Interactions

The selective amination chemistry validated by Smith et al. was specifically developed to create high-affinity ligands for the Tec Src homology 3 (SH3) domain [1]. Research programs studying SH3 domain-mediated signaling can use this compound to synthesize the key 6-heterocyclic-substituted 2-aminoquinoline pharmacophore in fewer steps than alternative routes starting from mono-halogenated quinolines.

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